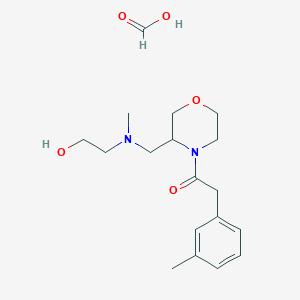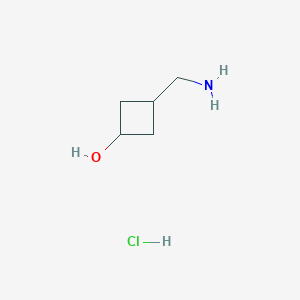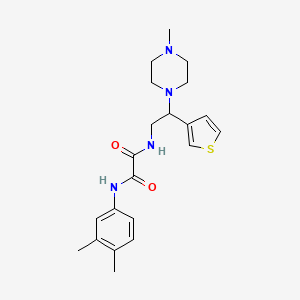
N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide, also known as CTAP, is a small molecule antagonist of the mu-opioid receptor. It has been extensively studied for its potential use in treating opioid addiction and pain management.
作用機序
N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide works by binding to the mu-opioid receptor and blocking the effects of opioids. It does not activate the receptor itself, but rather prevents other molecules from binding to it. This mechanism of action makes this compound a potential treatment for opioid addiction and pain management, as it can reduce the reinforcing effects of opioids without producing the same addictive properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce drug-seeking behavior and withdrawal symptoms associated with opioid addiction. Additionally, this compound has been shown to have analgesic properties, making it a potential alternative to traditional opioids for pain management.
実験室実験の利点と制限
One advantage of N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide is that it is a highly specific antagonist of the mu-opioid receptor, meaning that it does not interact with other receptors in the body. This specificity makes it a valuable tool for studying the mu-opioid receptor and its role in opioid addiction and pain management. However, one limitation of this compound is that it has a relatively short half-life, meaning that it must be administered frequently in order to maintain its effects.
将来の方向性
There are several potential future directions for research on N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide. One direction is to explore its potential as a treatment for opioid addiction and pain management in humans. Another direction is to investigate its effects on other opioid receptors, as well as its potential interactions with other drugs. Additionally, this compound could be used as a tool for studying the mu-opioid receptor and its role in opioid addiction and pain management.
合成法
N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide can be synthesized using a multistep process that involves the reaction of 2-methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid with 1-cyano-1-methylpropylamine. The resulting intermediate is then treated with thionyl chloride to form the final product, this compound.
科学的研究の応用
N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide has been extensively studied for its potential use in treating opioid addiction and pain management. It has been shown to block the effects of morphine and other opioids in animal models, suggesting that it may be effective in reducing opioid dependence and withdrawal symptoms. Additionally, this compound has been shown to have analgesic properties, making it a potential alternative to traditional opioids for pain management.
特性
IUPAC Name |
N-(2-cyanobutan-2-yl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-4-16(3,10-17)19-15(20)13-5-6-14(18-11(13)2)12-7-8-21-9-12/h5-9H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPVFUNBXCCJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=C(N=C(C=C1)C2=CSC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2488743.png)

![N-(4-bromo-2-fluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2488745.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(tert-butyl)urea](/img/structure/B2488747.png)
![2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine](/img/structure/B2488748.png)
![4-[(E)-[2-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2488749.png)
![ethyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2488750.png)
![5-chloro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2488751.png)
![N-(2,3-dimethylphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2488753.png)
![5-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-methoxybenzamide](/img/structure/B2488756.png)

![2-[8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2488760.png)

![2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B2488764.png)